Mizolastine

説明

Mizolastine, also known as Mizollen, is a once-daily, non-sedating antihistamine . It blocks H1 receptors and is commonly fast-acting . It does not prevent the actual release of histamine from mast cells, it only prevents histamine from binding to receptors . Side effects can include dry mouth and throat .

Synthesis Analysis

Mizolastine is extensively metabolised by hepatic glucuronidation and sulphation, with no major active metabolite, and excreted in faeces . The terminal elimination half-life (t½ β) is 7.3 to 17.1 hours . The apparent oral clearance after a repeated oral dose of 10mg is 6.02 L/h, with steady state reached from day 3 and no accumulation between days 1 and 7 .

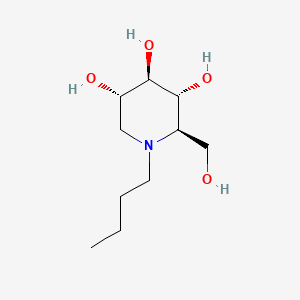

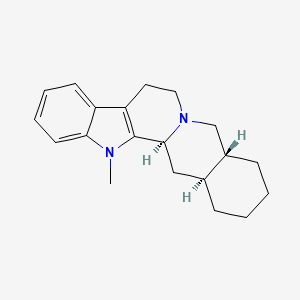

Molecular Structure Analysis

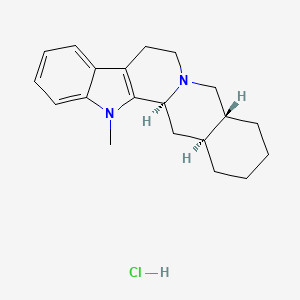

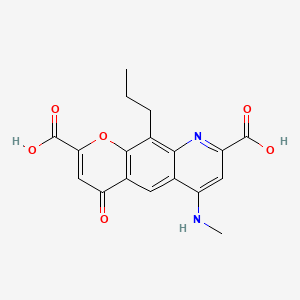

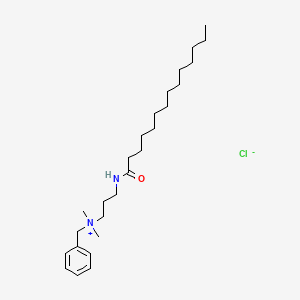

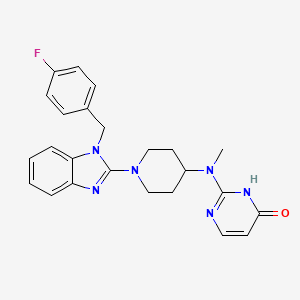

The molecular formula of Mizolastine is C24H25FN6O . The average mass is 432.493 Da and the monoisotopic mass is 432.207397 Da .

Chemical Reactions Analysis

Mizolastine is >98% bound to serum albumin and the apparent volume of distribution is between 1 and 1.4 L/kg . Mizolastine appears in vivo to be a relatively weak inhibitor of cytochrome P450 2E1, 2C9, 2D6 and 3A4 .

Physical And Chemical Properties Analysis

The molecular formula of Mizolastine is C24H25FN6O . The average mass is 432.493 Da and the monoisotopic mass is 432.207397 Da .

科学的研究の応用

Allergic Rhinoconjunctivitis Treatment

Mizolastine is used to treat symptoms of allergic rhinoconjunctivitis, which is an inflammation of the nasal passages and conjunctiva often caused by an allergen such as pollen or dust mites .

Urticaria Management

This medication is also effective in managing urticaria, commonly known as hives, which is a kind of skin rash notable for pale red, raised, itchy bumps .

Anti-inflammatory Properties

Mizolastine has demonstrated anti-inflammatory activity in animal models, which suggests its potential application in reducing inflammation-related symptoms in various conditions .

Antihistamine Effects

As a second-generation antihistamine, Mizolastine has high affinity and specificity for histamine H(1) receptors, which play a crucial role in allergic reactions .

Analytical Chemistry Application

A sensitive and rapid LC-ESI-MS method has been developed for the determination of Mizolastine in human plasma, indicating its use in pharmacokinetic studies and drug monitoring .

作用機序

Target of Action

Mizolastine is a non-sedating antihistamine that selectively antagonizes the peripheral H1 receptors . These receptors are primarily found on smooth muscle, endothelium, and central nervous system tissue, and they mediate the contraction of smooth muscle, increase vascular permeability, and modulate neurotransmission .

Mode of Action

Mizolastine works by binding to H1 receptors, thereby blocking the action of histamine, a substance released by the body during an allergic reaction . By preventing the binding of histamine to its receptors, mizolastine prevents the typical symptoms of allergic reactions, such as inflammation, itching, and vasodilation .

Biochemical Pathways

Mizolastine’s action on H1 receptors interrupts the biochemical pathways involved in allergic reactions. It has been shown to inhibit the activation of the PI3K kinase downstream signaling molecule Akt in response to antigen stimulation . Additionally, mizolastine exerts an inhibitory effect on protein kinase C (PKC) activation in a dose-dependent manner . This suggests that PKC-mediated phosphorylation of Akt can be blocked by mizolastine .

Pharmacokinetics

Mizolastine is rapidly absorbed with a time to peak concentration (tmax) of about 1 hour . The absolute bioavailability of mizolastine 10mg tablets is about 65% . It is extensively metabolized by hepatic glucuronidation and sulphation, with no major active metabolite, and excreted in faeces . The terminal elimination half-life (t½ β) is 7.3 to 17.1 hours . The apparent oral clearance after a repeated oral dose of 10mg is 6.02 L/h, with steady state reached from day 3 and no accumulation between days 1 and 7 .

Result of Action

The molecular and cellular effects of mizolastine’s action primarily involve the reduction of allergic symptoms. By blocking H1 receptors, mizolastine prevents histamine from exerting its effects, thereby reducing inflammation, itching, and vasodilation associated with allergic reactions .

将来の方向性

特性

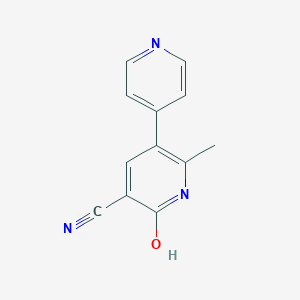

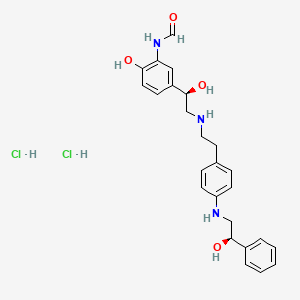

IUPAC Name |

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLJETXTTWAYEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046801 | |

| Record name | Mizolastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mizolastine | |

CAS RN |

108612-45-9 | |

| Record name | Mizolastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108612-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mizolastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mizolastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mizolastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIZOLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244O1F90NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mizolastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of mizolastine?

A1: Mizolastine primarily acts as a selective histamine H1 receptor antagonist. [, ] It binds to these receptors with high affinity, preventing histamine from binding and triggering downstream allergic responses. []

Q2: Does mizolastine have any additional anti-allergic properties beyond H1 receptor antagonism?

A2: Research suggests that mizolastine may also inhibit the release of histamine from mast cells during allergic reactions. [] This dual action contributes to its overall anti-allergic efficacy.

Q3: How does mizolastine impact inflammatory processes?

A3: Studies indicate that mizolastine may inhibit the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, key mediators of inflammation. [, , , ] This anti-inflammatory property could contribute to its effectiveness in treating allergic inflammation.

Q4: Can mizolastine affect the expression of adhesion molecules involved in inflammation?

A4: In vitro studies have shown that mizolastine can selectively downregulate the expression of the adhesion molecule CD54 (ICAM-1) on stimulated human airway stromal cells. [] This modulation of adhesion molecule expression could contribute to its anti-inflammatory effects.

Q5: What is the typical time for mizolastine to reach peak plasma levels (Tmax)?

A5: Mizolastine reaches peak plasma levels relatively quickly, with a Tmax ranging from 0.9 to 3 hours. []

Q6: How is mizolastine metabolized in the body?

A6: Mizolastine undergoes extensive metabolism in the liver, primarily through conjugation and cytochrome P450 (CYP) enzymes. []

Q7: How is mizolastine primarily eliminated from the body?

A7: Following metabolism, mizolastine is mainly excreted in the feces, with a smaller percentage eliminated in the urine. []

Q8: Does age affect the pharmacokinetics of mizolastine?

A8: Studies have shown that elderly individuals may exhibit higher plasma concentrations and a longer elimination half-life of mizolastine compared to younger individuals. [] This suggests that age-related changes in liver function could influence the drug's pharmacokinetics.

Q9: What in vitro models have been used to study the effects of mizolastine?

A9: Researchers have employed various in vitro models, including:

- Guinea pig ileum preparations to assess the antagonism of histamine-induced contractions. []

- Rat cortical slices to investigate the inhibition of histamine-induced phosphoinositide turnover. []

- Human airway epithelial and stromal cell cultures to examine the modulation of adhesion molecule expression. []

- Human skin fibroblasts to evaluate the impact on UVB-induced LTB4 production and 5-LOX expression. []

Q10: Has mizolastine demonstrated efficacy in animal models of allergic diseases?

A10: Yes, mizolastine has shown promising results in various animal models, including:

- Rodent models of anaphylaxis, demonstrating protection against mortality and various anaphylactic symptoms. []

- Guinea pig models of allergic rhinitis, exhibiting significant inhibition of nasal symptoms, airway resistance, and eosinophil infiltration. []

- Murine models of allergic contact dermatitis, showing suppression of ear swelling, inflammatory cell infiltration, and cytokine production. [, ]

Q11: Are there any preclinical findings suggesting a lack of tolerance development with mizolastine?

A11: Yes, studies in rodent models have demonstrated that mizolastine maintains its anti-inflammatory efficacy after repeated administration, indicating a low risk of developing tolerance. []

Q12: Has the histamine-induced skin wheal and flare model been used to investigate mizolastine's efficacy?

A12: Yes, this model has been widely used to assess the antihistamine potency and duration of action of mizolastine in both animals and humans. [, , ] Results consistently demonstrate the rapid onset and sustained suppression of histamine-induced skin reactions, supporting its clinical utility in urticaria.

Q13: What is the general safety profile of mizolastine based on preclinical and clinical studies?

A13: Mizolastine is generally well-tolerated in both preclinical and clinical settings. [, ] The most frequently reported adverse event is mild drowsiness, which occurs at a similar rate to placebo in many studies. [, , , ]

Q14: Are there any studies investigating the structure-activity relationship of mizolastine?

A14: Yes, researchers have explored the anti-settlement activity of mizolastine and its intermediates against marine organisms. [] These studies aim to identify the key structural features responsible for this specific biological activity.

Q15: Have there been efforts to develop alternative formulations of mizolastine for improved drug delivery?

A15: Yes, researchers have investigated the development of mizolastine-loaded poly(lactic-co-glycolic acid)-methoxy poly(ethylene glycol) (PLGA-mPEG) microparticles for controlled drug release. [] This approach aims to enhance the therapeutic efficacy of mizolastine in treating atopic dermatitis.

Q16: Has mizolastine been investigated for applications beyond allergic diseases?

A16: While mizolastine is primarily recognized for its role in managing allergic conditions, researchers have explored its potential in reducing ultraviolet (UV) erythema. [, ] These studies suggest a possible role for mizolastine in protecting the skin from UV-induced damage.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。